molecular formula C11H7ClO3 B11880757 6-Methylchromone-2-carbonyl chloride CAS No. 65843-90-5

6-Methylchromone-2-carbonyl chloride

Cat. No.: B11880757
CAS No.: 65843-90-5
M. Wt: 222.62 g/mol
InChI Key: NSKVZNZAZJEHPP-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a chromene core with a methyl group at the 6th position, a carbonyl chloride group at the 2nd position, and a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride typically involves the reaction of 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction conditions include:

    Reagents: Thionyl chloride (SOCl₂)

    Solvent: Anhydrous dichloromethane (DCM)

    Temperature: Reflux (approximately 40-50°C)

    Duration: 2-4 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The ketone group at the 4th position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: The methyl group at the 6th position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (DCM or THF), room temperature to reflux.

    Reduction: Reducing agents (NaBH₄, LiAlH₄), solvent (ethanol or THF), room temperature to reflux.

    Oxidation: Oxidizing agents (KMnO₄), solvent (water or acetone), room temperature to reflux.

Major Products

    Amides, Esters, Thioesters: Formed from substitution reactions.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from oxidation reactions.

Scientific Research Applications

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride involves its interaction with various molecular targets and pathways. The carbonyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The chromene core may also interact with cellular receptors and signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-4-oxo-4H-chromene-2-carboxylic acid methyl ester
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
  • Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate

Uniqueness

6-Methyl-4-oxo-4H-chromene-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the carbonyl chloride group makes it a versatile intermediate for further chemical modifications, and the methyl group at the 6th position enhances its stability and lipophilicity.

Properties

CAS No.

65843-90-5

Molecular Formula

C11H7ClO3

Molecular Weight

222.62 g/mol

IUPAC Name

6-methyl-4-oxochromene-2-carbonyl chloride

InChI

InChI=1S/C11H7ClO3/c1-6-2-3-9-7(4-6)8(13)5-10(15-9)11(12)14/h2-5H,1H3

InChI Key

NSKVZNZAZJEHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)Cl

Origin of Product

United States

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